molecular formula C9H12O2 B13818237 1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde

Cat. No.: B13818237
M. Wt: 152.19 g/mol
InChI Key: MFRRZNDRBLPSLK-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C9H12O2 It is a cyclohexene derivative featuring both aldehyde and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide can yield the desired compound . Another method involves the Diels-Alder reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of piperidine in the Knoevenagel condensation reaction is one such method . Additionally, variations of the Robinson annulation reaction can be employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both aldehyde and ketone functional groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1,6-dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C9H12O2/c1-7-5-8(11)3-4-9(7,2)6-10/h3-4,6-7H,5H2,1-2H3

InChI Key

MFRRZNDRBLPSLK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=CC1(C)C=O

Origin of Product

United States

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